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4,4-Difluoro-1-phenylbutane-1,3-dione

Cat. No.: B1586453
CAS No.: 62679-61-2
M. Wt: 198.17 g/mol
InChI Key: JTIPWONXTZMDOK-UHFFFAOYSA-N
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Description

Significance of Fluorine in Organic and Medicinal Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its small size allows it to often mimic hydrogen sterically. The strategic placement of fluorine atoms can influence a molecule's acidity, metabolic stability, binding affinity to biological targets, and membrane permeability. researchgate.net These modifications are highly sought after in drug design and the development of advanced materials. The strong carbon-fluorine bond can enhance the thermal and oxidative stability of a compound, a valuable trait in materials science.

Overview of β-Diketones as Versatile Chemical Scaffolds

β-Diketones, or 1,3-diketones, are organic compounds characterized by two carbonyl groups separated by a single carbon atom. This arrangement confers a unique reactivity upon the molecule. A key feature of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. mdpi.comlibretexts.org The enol form is stabilized by an intramolecular hydrogen bond, creating a six-membered ring that can act as a potent chelating agent for metal ions. researchgate.net This ability to form stable metal complexes has made β-diketones indispensable ligands in coordination chemistry and catalysis. nih.govalfachemic.com They are also valuable synthetic intermediates for creating a variety of heterocyclic compounds and other complex organic structures. researchgate.net

Unique Characteristics and Research Interest in Difluorinated β-Diketones

The incorporation of fluorine into the β-diketone scaffold, particularly as a difluoromethyl (-CHF2) group, imparts distinct characteristics. The presence of the electron-withdrawing fluorine atoms increases the acidity of the central methylene (B1212753) protons, which can influence the compound's reactivity and the stability of its corresponding enolate.

A crucial aspect of β-diketone chemistry is the keto-enol tautomerism, an equilibrium between the diketo form and the hydrogen-bonded enol form. mdpi.comnanalysis.com The position of this equilibrium is sensitive to factors like the nature of the substituents and the solvent. rsc.orgcdnsciencepub.com The introduction of fluorine atoms can significantly affect this balance. Furthermore, the fluorine atoms themselves can engage in weak coordination interactions with metal centers in complexes, adding another layer of structural and chemical diversity. nih.gov This modulation of electronic properties and coordination behavior makes difluorinated β-diketones attractive targets for research in areas such as catalysis and the design of luminescent materials. alfachemic.com

Contextualizing 4,4-Difluoro-1-phenylbutane-1,3-dione within Fluorinated β-Diketone Chemistry

This compound, with its phenyl ring and terminal difluoromethyl group, is a specific example that embodies the characteristics of an unsymmetrical fluorinated β-diketone. Its structure makes it a valuable building block and ligand in various areas of chemical research.

Recent studies have highlighted its role as a ligand in coordination chemistry. For instance, it has been used under the name 4,4-difluoro-1-phenyl-1,3-butandion (dfpb) in the sonochemical synthesis of a nano-structured cadmium(II) coordination compound, [Cd(phen)(dfpb)2], where 'phen' is 1,10-phenanthroline (B135089). researchgate.net This demonstrates its utility in creating advanced materials with specific structural and physical properties. researchgate.net Furthermore, under the abbreviation DPBD, it has been employed in the synthesis of lanthanide complexes with europium (Eu) and gadolinium (Gd), forming compounds such as Eu(DPBD)3·H2O. sigmaaldrich.com The formation of such complexes is of high interest for developing materials with specific luminescent or magnetic properties.

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound nih.gov
CAS Number 62679-61-2 sigmaaldrich.comnih.govechemi.comscbt.com
Molecular Formula C10H8F2O2 nih.govechemi.comscbt.com
Molecular Weight 198.17 g/mol sigmaaldrich.comnih.govscbt.com
Melting Point 47-51 °C sigmaaldrich.comechemi.com
Appearance Solid sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8F2O2 B1586453 4,4-Difluoro-1-phenylbutane-1,3-dione CAS No. 62679-61-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-difluoro-1-phenylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-10(12)9(14)6-8(13)7-4-2-1-3-5-7/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIPWONXTZMDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378940
Record name 4,4-difluoro-1-phenylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62679-61-2
Record name 4,4-difluoro-1-phenylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-difluoro-1-phenylbutane-1,3-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Coordination Chemistry of 4,4 Difluoro 1 Phenylbutane 1,3 Dione

4,4-Difluoro-1-phenylbutane-1,3-dione as a Ligand (HDPBD or DFPB)

This compound, systematically named 1-phenyl-4,4-difluorobutane-1,3-dione, is a β-diketone compound. nih.gov It is often abbreviated in the literature as HDPBD, signifying its acidic proton, or as DFPB or DPBD for its deprotonated, coordinating form. chemicalbook.comsigmaaldrich.com The ligand can be prepared through the reaction of acetophenone (B1666503) with methyl-difluoroacetate. chemicalbook.com

Like other β-diketones, this compound exists in tautomeric equilibrium between its keto and enol forms. In solution, the enol form can lose a proton to become a bidentate, monoanionic ligand. It coordinates to metal ions through its two oxygen atoms, forming a stable six-membered chelate ring. The presence of the difluoromethyl (CHF₂) group, a partially fluorinated substituent, influences the electronic properties of the ligand and, consequently, the characteristics of the resulting metal complexes. nih.gov The coordination chemistry utilizing diketones with a CHF₂ group is noted to be less extensive compared to their perfluorinated counterparts. nih.gov

PropertyValue
IUPAC Name This compound nih.gov
Synonyms HDPBD, DFPB, DPBD, 1-Phenyl-4,4-difluorobutane-1,3-dione nih.govchemicalbook.com
CAS Number 62679-61-2 nih.govsigmaaldrich.com
Molecular Formula C₁₀H₈F₂O₂ nih.govechemi.com
Molecular Weight 198.17 g/mol nih.govsigmaaldrich.com
Ligand Type Bidentate O,O'-donor
Coordination Mode Forms a six-membered chelate ring with metal ions.

Formation of Lanthanide Metal Complexes

The unique electronic and photophysical properties of lanthanide ions (Ln³⁺) have made their coordination complexes a subject of intense research. The this compound ligand has been used to synthesize complexes with several lanthanide ions, where it primarily functions as a "molecular antenna" to sensitize the metal ion's luminescence. nih.gov

Europium(III) complexes are well-known for their strong, sharp red emission, making them valuable in materials science and bio-imaging. Complexes of Europium(III) with this compound (DFPB) have been synthesized. sigmaaldrich.comnih.gov The synthesis typically involves the reaction of a europium(III) salt, such as europium(III) chloride, with the DFPB ligand in a suitable solvent, often with a base to facilitate the deprotonation of the ligand. scirp.org

The luminescence of Eu³⁺ complexes arises from a process known as ligand sensitization or the "antenna effect". scirp.org Direct excitation of the Eu³⁺ ion is inefficient due to the forbidden nature of its f-f transitions. scirp.org Instead, the DFPB ligand, which has a strong absorption in the UV region, absorbs the excitation energy. This energy is then transferred from the ligand's excited singlet state to its triplet state via intersystem crossing. Finally, an intramolecular energy transfer from the ligand's triplet state populates the excited ⁵D₀ state of the Eu³⁺ ion. The subsequent relaxation of the ion to its ⁷Fⱼ ground states (where J = 0-4) results in the characteristic sharp, red emission bands. scirp.orgresearchgate.net

Simple hydrated complexes, such as Eu(DPBD)₃·H₂O, as well as ternary complexes incorporating ancillary ligands, have been prepared. sigmaaldrich.com These ancillary ligands, typically nitrogen-containing heterocycles like 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridyl (bipy), can displace water molecules from the inner coordination sphere of the europium ion. This is crucial because the O-H oscillators of coordinated water molecules provide an efficient pathway for non-radiative deactivation, which quenches the luminescence. By replacing water with these ancillary ligands, the non-radiative decay is minimized, often leading to significantly higher quantum yields and longer luminescence lifetimes. researchgate.net

Table of Known Europium(III) Complexes with DFPB

Complex Formula Ancillary Ligand Reference
Eu(DPBD)₃·H₂O Water sigmaaldrich.com
Eu(DPBD)₃·phen 1,10-phenanthroline sigmaaldrich.com
Eu(DPBD)₃·bipy 2,2'-bipyridyl sigmaaldrich.com
Eu(DPBD)₃·neo Neocuproine sigmaaldrich.com

Terbium(III) complexes are prized for their bright green photoluminescence. ijcrt.org The synthesis of Tb³⁺ complexes with this compound and ancillary diimine ligands has been reported. nih.gov The luminescence mechanism is analogous to that of europium complexes, involving the antenna effect where the DFPB ligand absorbs UV light and transfers the energy to the central Tb³⁺ ion. ijcrt.org

This energy transfer populates the ⁵D₄ excited state of the terbium ion. The radiative decay from the ⁵D₄ level to the ⁷Fⱼ manifold (J = 6, 5, 4, 3) produces the characteristic emission spectrum of terbium, which consists of several sharp bands. ijcrt.orgresearchgate.net The most intense of these transitions is typically the ⁵D₄ → ⁷F₅ transition at approximately 545 nm, which is responsible for the vibrant green color of the emission. ijcrt.org

A hydrated gadolinium(III) complex with the formula Gd(DPBD)₃·(H₂O)₂ has been reported. sigmaaldrich.com Unlike europium and terbium complexes, gadolinium(III) complexes are generally not studied for their luminescent properties. This is because the lowest excited state (⁶P₇/₂) of the Gd³⁺ ion is at a very high energy level (approximately 32,000 cm⁻¹), making it extremely difficult for most organic ligands, including DFPB, to sensitize it via the antenna effect. nih.gov

Instead, Gd³⁺ complexes are primarily of interest due to the unique properties of the metal ion itself. Gadolinium(III) has seven unpaired f-electrons, which makes it highly paramagnetic. nih.gov This property is exploited in medicine, where Gd³⁺ complexes serve as highly effective contrast agents for Magnetic Resonance Imaging (MRI). nih.gov The synthesis of these complexes involves the reaction of a Gd³⁺ salt with the DFPB ligand, forming a stable chelate that prevents the release of the potentially toxic free Gd³⁺ ion in biological systems. nih.gov

Mixed-metal lanthanide complexes (MMLCs), which contain two or more different lanthanide ions within a single molecular entity, have garnered interest for applications such as ratiometric luminescent thermometers and color-tunable emitting materials. nih.gov These properties often rely on energy transfer processes between the different lanthanide ions. mdpi.com

While research into MMLCs containing this compound specifically is not widely documented, studies on structurally similar ligands provide a strong precedent. For instance, mixed-metal complexes of Eu³⁺/Tb³⁺, Eu³⁺/Gd³⁺, and Gd³⁺/Tb³⁺ have been synthesized using a diketone ligand featuring a pyrazole (B372694) moiety and a CHF₂ group. nih.gov In such systems, energy transfer can occur, for example, from an excited Tb³⁺ ion to a Eu³⁺ ion, allowing for the emission color of the material to be tuned by altering the ratio of the two metals. nih.gov The Gd³⁺ ion can act as an inert spacer, facilitating the study of energy transfer kinetics between other luminescent lanthanide ions. nih.gov

Formation of Transition Metal Complexes

The coordinating ability of this compound (DFPB) is not limited to lanthanides; it also forms stable complexes with a variety of transition metals. Reports in the literature indicate the formation of DFPB complexes with several transition metals. nih.gov Furthermore, specific cadmium(II) complexes have been synthesized and characterized. researchgate.net One such example is a mixed-ligand complex with the formula [Cd(2,2′-bpy)(dfpb)₂], where 'bpy' stands for 2,2'-bipyridine. researchgate.net In these structures, the DFPB ligand typically acts as a bidentate chelating agent, coordinating through its two oxygen atoms.

Table of Transition Metals Known to Form Complexes with DFPB

Metal Ion Example Complex Formula (if available) Reference(s)
Aluminum(III) - nih.gov
Zirconium(IV) - nih.gov
Manganese(II) - nih.gov
Cobalt(II) - nih.gov
Nickel(II) - nih.gov
Palladium(II) - nih.gov

Copper(II) Complexes: Structural Properties and Interactions

Based on available research, specific literature detailing the synthesis, structural properties, and interactions of Copper(II) complexes featuring the this compound ligand is limited. While the coordination chemistry of copper(II) with various other β-diketone ligands is extensively studied, forming a wide range of monomeric and polymeric structures, detailed crystallographic and interaction studies for this specific difluorinated ligand are not prominently documented in the searched scientific databases.

Chromium Complexes and Substitution Reactions

Information regarding the formation of chromium complexes with this compound, particularly in the context of their substitution reactions, is not readily found in the surveyed literature. The study of chromium(III) complexation kinetics and mechanisms is a well-established field, often involving multi-stage processes that are sensitive to factors like pH. nih.govnih.gov However, specific kinetic or mechanistic studies involving the substitution reactions of this compound with chromium ions have not been identified.

Other Metal(II) Complexes (e.g., Co(II), Ni(II), Zn(II))

The coordination chemistry of this compound (dfpb) with other metal(II) ions has been explored, particularly with cadmium(II). A nano-structured cadmium(II) coordination compound, [Cd(phen)(dfpb)2], where 'phen' is 1,10-phenanthroline, was synthesized using a solvothermal method. researchgate.net Similarly, a novel nano-rod complex, [Cd(2,2′-bpy)(dfpb)2], with 2,2′-bipyridine (2,2'-bpy) as a co-ligand, was prepared via a sonochemical method. researchgate.net

In both instances, the complexes were characterized by methods including scanning electron microscopy and X-ray powder diffraction. researchgate.net Single-crystal X-ray diffraction analysis of these compounds revealed that the cadmium(II) ion is six-coordinate. researchgate.net The coordination sphere is composed of two nitrogen donor atoms from the phenanthroline or bipyridine ligand and four oxygen donor atoms from two separate 4,4-difluoro-1-phenylbutane-1,3-dionate ligands. researchgate.net The self-assembly and stabilization of the supramolecular structures of these complexes are influenced by C-H···F–C and π–π stacking interactions. researchgate.net

Table 1: Summary of Cadmium(II) Complexes with this compound (dfpb)
Complex FormulaSynthesis MethodMetal IonCoordination NumberCoordination EnvironmentKey Interactions
[Cd(phen)(dfpb)2]SolvothermalCd(II)62 N (phen), 4 O (dfpb)C-H···F–C, π–π stacking
[Cd(2,2′-bpy)(dfpb)2]SonochemicalCd(II)62 N (2,2'-bpy), 4 O (dfpb)C-H···F–C, π–π stacking

Coordination Modes and Ligand Architectures

This compound, like other β-diketones, primarily exists in a tautomeric equilibrium between its keto and enol forms. In the context of coordination chemistry, it is the deprotonated enolate form that acts as the ligand.

Chelate Extraction of Metal Ions Using this compound Derived Ligands

Solvent extraction, or liquid-liquid extraction, is a widely used hydrometallurgical technique for separating and purifying metal ions. nih.govresearchgate.net This process relies on an extractant, which complexes with the metal ion in an aqueous phase to form a hydrophobic species that can be transferred to an immiscible organic phase. nih.gov β-Diketones are a well-known class of acidic extractants, or cation exchangers, used for this purpose. nih.gov

However, specific studies detailing the application of this compound or its derivatives as chelating extractants for the solvent extraction of metal ions were not identified in the performed search. While the fundamental principles of chelate extraction are well-established for related compounds, dedicated research on the efficiency, selectivity, and extraction parameters of this particular difluorinated ligand appears to be limited.

Chemical Transformations and Derivatizations of 4,4 Difluoro 1 Phenylbutane 1,3 Dione

Reactions Involving the β-Diketone Moiety

The 1,3-dicarbonyl functionality is the most reactive part of the molecule, undergoing transformations that target the enolizable central carbon and the two carbonyl groups.

The synthesis of optically pure compounds is a cornerstone of modern organic chemistry, and the enantioselective transformation of prochiral substrates like β-diketones is of significant interest. nih.gov Asymmetric catalysis, where a single chiral catalyst molecule can generate vast quantities of a chiral product, is a primary method for achieving this. nih.gov The process relies on the formation of diastereomeric transition states when the prochiral diketone coordinates to a chiral catalyst, creating a "chiral pocket" that directs the approach of the reagent to one face of the molecule over the other. nih.gov

For β-diketones, enantioselective reactions can be achieved through various strategies, often involving chiral metal complexes. For instance, the enantioselective hydrogenation of related dicarbonyl compounds, such as 1-phenyl-1,2-propanedione, has been successfully carried out using platinum catalysts supported on zirconia and modified with chiral ligands. organic-chemistry.org The effectiveness of such transformations is highly dependent on the structure of the chiral catalyst, the solvent, and other reaction conditions, which can influence the steric and electronic environment of the reaction center. nih.gov While specific documented examples for 4,4-difluoro-1-phenylbutane-1,3-dione are not prevalent, the principles of asymmetric catalysis established for other β-diketones are broadly applicable.

The methylene (B1212753) group situated between the two carbonyls in this compound is acidic and can be readily deprotonated to form a stabilized enolate. This nucleophilic enolate is central to a wide range of functionalization reactions, particularly alkylation and acylation, which form new carbon-carbon bonds at this central position.

One-pot strategies combining cyclization and alkylation have been developed for related systems. For example, a method for the synthesis of 2,3-disubstituted benzo[b]thiophenes utilizes 1,3-dicarbonyl compounds as nucleophiles in an iodine-mediated process. acs.org In this type of reaction, the diketone attacks a carbocation intermediate, leading to functionalization at the central carbon. acs.org Another established method for functionalizing this position is through enamine chemistry, which offers a milder alternative to direct alkylation and can provide excellent yields for monoalkylation. nih.gov

Table 1: Examples of Functionalization Reactions at the Central Carbon of β-Diketones

Reaction TypeReagents/CatalystProduct TypeReference
Iodocyclization/AlkylationPropargyl Alcohols, I₂3-Iodobenzo[b]thiophenes with diketone side chain acs.org
Enamine Alkylation/AcylationEnamines, Electrophilic Olefins/Alkyl HalidesMono- or Di-alkylated/acylated β-diketones nih.gov

Condensation Reactions and Heterocyclic Synthesis

The dicarbonyl nature of this compound makes it an ideal precursor for condensation reactions with binucleophiles, leading to the formation of a wide array of five- and six-membered heterocyclic compounds.

The synthesis of pyrazoles through the cyclocondensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative is one of the most fundamental and widely used methods in heterocyclic chemistry. digitellinc.comacs.org This reaction proceeds by initial condensation of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole (B372694) ring. The reaction of this compound with hydrazine or substituted hydrazines would be expected to yield pyrazoles with phenyl and difluoromethyl substituents. The regioselectivity of the initial condensation can be influenced by the electronic nature of the substituents on the diketone and the hydrazine. Fluorination of pre-formed pyrazoles with electrophilic fluorinating agents like Selectfluor™ has also been shown to produce novel 4,4-difluoro-1H-pyrazole systems. scirp.orgnih.gov

Thiophene (B33073) derivatives can also be synthesized using β-dicarbonyl compounds as starting materials, although the methods are more varied. nih.govorganic-chemistry.org For instance, the Gewald reaction, involving the condensation of a ketone, an active methylene compound (like a β-ketoester), and elemental sulfur, is a common route to polysubstituted thiophenes. While not a direct condensation with the diketone itself, related strategies can construct thiophene rings by incorporating the 1,3-dicarbonyl framework.

Table 2: Synthesis of Pyrazole Derivatives from β-Diketones

ReactantsCatalyst/ConditionsProductReference
1,3-Diketone, HydrazineTypically acid or base-catalyzed, or thermalSubstituted Pyrazole digitellinc.comacs.org
3,5-Diarylpyrazole, Selectfluor™Acetonitrile, 90 °C, Microwave4,4-Difluoro-1H-pyrazole scirp.org

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl group. nih.gov In the case of this compound, the two carbonyl groups can react with primary amines to form mono- or di-imines. The reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. The resulting Schiff bases, which contain the C=N double bond, are important intermediates and can also be valuable ligands for the synthesis of metal complexes.

For example, the trifluoromethyl analogue, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, is used in the synthesis of NNO ketoimines via Schiff base condensation. Similarly, oxovanadium(IV) complexes have been prepared through the template condensation of β-diketones with diamines, where the metal ion helps to organize the reactants. These examples demonstrate the utility of β-diketones in forming complex Schiff base structures and their subsequent metal complexes.

Carbon-Carbon Bond Cleavage Reactions

While C-C bonds are generally stable, the bond between the carbonyl carbons and the central methylene carbon in a β-diketone can be cleaved under specific conditions. This reactivity opens up synthetic pathways that use the diketone as a synthon for smaller molecular fragments.

One of the classic reactions involving C-C bond cleavage in β-dicarbonyl compounds is the retro-Claisen condensation. This reaction is essentially the reverse of the Claisen condensation and can be induced by strong bases, leading to the cleavage of the diketone into two separate carboxylate or ketone fragments.

More modern methods have been developed to achieve C-C bond cleavage under milder and more specific conditions. These include:

Metal-Promoted Cleavage : Iron(III) chloride, in the presence of an oxidant like tert-butyl nitrite, can promote the selective cleavage of the C-C bond in 1,3-diketones to afford 1,2-diketones. nih.gov This transformation involves the loss of the central carbon atom. Copper-catalyzed systems have also been used to cleave monoalkylated β-diketones to produce α,β-unsaturated ketones. nih.gov

Electrochemical Cleavage : An electrochemical approach has been developed for the cleavage and reassembly of 1,3-diketones with aryl alkenes and water. digitellinc.com This method allows for the formal insertion of an alkene into the cleaved C-C bond, leading to 1,4-ketoalcohol derivatives under mild, electro-oxidative conditions. digitellinc.com

Enzymatic Cleavage : Nature also employs C-C bond cleavage of β-diketones in various metabolic pathways. Enzymes such as diketone-cleaving oxygenases and fumarylacetoacetate hydrolase utilize different mechanisms, including dioxygenase activity or metal-ion-assisted hydrolysis, to break the C-C bond.

These diverse methods highlight the potential for using this compound not just as a C4 building block, but also as a source of smaller benzoyl or difluoroacetyl synthons through controlled C-C bond cleavage.

Halogenation at the Difluoromethyl Group (e.g., Bromination)

The typical mechanism for the α-halogenation of a ketone can proceed under either acidic or basic conditions through an enol or enolate intermediate, respectively. For a compound like this compound, the methylene group (C-2) is also susceptible to halogenation. Selective halogenation at C-4 would likely require careful control of reaction conditions.

A plausible route for the bromination at the C-4 position involves an electrophilic bromine source reacting with the enol form of the diketone. Reagents commonly used for the α-bromination of ketones include N-bromosuccinimide (NBS), often with a catalytic amount of acid. rsc.orglookchemmall.comnih.gov The reaction with NBS can be catalyzed by various acids or other promoters to enhance efficiency and selectivity. lookchemmall.com

Hypothetical Reaction Scheme:

Reactant: this compound

Reagent: N-Bromosuccinimide (NBS)

Catalyst: p-Toluenesulfonic acid (TsOH) or similar acid catalyst. lookchemmall.com

Product: 4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione

Table 1: Hypothetical Reaction Data for Bromination
ReactantReagentProductPotential Conditions
This compoundNBS4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dioneAcetonitrile solvent, TsOH catalyst, room temp. lookchemmall.com

It is important to note that competition with bromination at the C-2 methylene position is a significant consideration. The relative acidity of the protons at C-2 versus the single proton at C-4 (in the enol form) would influence the regioselectivity of the reaction.

Derivatization for Phosphine (B1218219) Oxide Ligands

The synthesis of β-ketophosphine oxides is of significant interest as these compounds are versatile ligands for creating metal complexes with applications in catalysis and materials science. preprints.org The derivatization of this compound into a phosphine oxide ligand can be achieved by introducing a phosphine oxide group at the C-2 position.

A highly analogous synthetic route has been reported for the non-fluorinated counterpart, 4-(diphenylphosphoryl)-1-phenylbutane-1,3-dione. preprints.org This method provides a strong template for the derivatization of the difluoro analogue. The synthesis proceeds through a multi-step sequence starting with the protection of one of the carbonyl groups, followed by phosphinylation and subsequent oxidation.

Detailed Research Findings:

A study by Verevkin and colleagues outlines a synthesis starting from a β-diketone. preprints.org This procedure can be adapted for this compound.

Enamine Formation: The β-diketone is first reacted with a secondary amine, such as pyrrolidine, to form a more stable enamine. This step selectively activates the C-2 position for nucleophilic attack while protecting the carbonyl group.

Phosphinylation: The resulting enamine is then treated with a chlorophosphine, for instance, diphenylchlorophosphine. This introduces the phosphorus moiety at the C-2 position.

Oxidation and Hydrolysis: The intermediate phosphine is not typically isolated but is oxidized in situ to the more stable phosphine oxide. Common oxidizing agents like hydrogen peroxide can be used. Subsequent acidic hydrolysis of the enamine group regenerates the carbonyl functionality, yielding the final β-ketophosphine oxide product.

This synthetic approach is advantageous due to the use of readily available reagents and relatively straightforward techniques. preprints.org The resulting 2-(diphenylphosphoryl)-4,4-difluoro-1-phenylbutane-1,3-dione would be a novel fluorinated β-ketophosphine oxide ligand.

Table 2: Proposed Synthesis Scheme for Phosphine Oxide Derivatization
StepReactantsReagents/ConditionsIntermediate/ProductReference for Analogy
1. Enamine FormationThis compoundPyrrolidine, reflux4,4-Difluoro-1-phenyl-3-(pyrrolidin-1-yl)but-2-en-1-one preprints.org
2. Phosphinylation4,4-Difluoro-1-phenyl-3-(pyrrolidin-1-yl)but-2-en-1-oneDiphenylchlorophosphineIntermediate enamine phosphine preprints.org
3. Oxidation/HydrolysisIntermediate enamine phosphineH₂O₂, followed by acidic workup2-(Diphenylphosphoryl)-4,4-difluoro-1-phenylbutane-1,3-dione preprints.org

The incorporation of the difluoromethyl group is expected to modulate the electronic properties of the resulting phosphine oxide ligand, potentially influencing the stability and catalytic activity of its metal complexes.

Compound List

Spectroscopic and Structural Elucidation of 4,4 Difluoro 1 Phenylbutane 1,3 Dione and Its Complexes

Infrared (IR) Spectroscopy for Ligand and Complex Characterization

Infrared (IR) spectroscopy is a fundamental tool for characterizing 4,4-Difluoro-1-phenylbutane-1,3-dione, often abbreviated as HDPBD or dfpb, and its metal complexes. researchgate.netbiocrick.com Analysis of the vibrational frequencies reveals key information about the functional groups and the changes that occur upon coordination to a metal ion.

In the free ligand, the IR spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) groups and the carbon-fluorine (C-F) bonds. Upon complexation with a metal ion, such as terbium(III) or cadmium(II), significant shifts in these vibrational frequencies are observed. researchgate.netbiocrick.com The C=O stretching bands typically shift to lower frequencies, indicating a weakening of the C=O bond. This shift is a direct consequence of the coordination of the carbonyl oxygen atoms to the metal center, which decreases the double bond character of the C=O group.

Similarly, the vibrational modes associated with the C-C bonds within the β-diketonate ring are also altered upon complexation. These shifts confirm the formation of a chelate ring where the ligand binds to the metal ion in a bidentate fashion through its two oxygen atoms. For instance, in cadmium(II) complexes, the IR spectrum provides clear evidence of the coordination of the 4,4-difluoro-1-phenyl-1,3-butandionate ligand. researchgate.net The analysis of these spectral changes is crucial for confirming the successful synthesis of the metal complexes. biocrick.comresearchgate.net

Vibrational Mode Typical Frequency Range (Free Ligand) Change Upon Complexation Reason for Change
Carbonyl (C=O) Stretch1600-1700 cm⁻¹Shift to lower frequencyCoordination of oxygen to the metal center weakens the C=O bond.
Carbon-Fluorine (C-F) Stretch1000-1100 cm⁻¹Minor shiftsThe C-F bonds are less directly involved in coordination but are affected by electronic changes in the molecule.
Phenyl C=C Stretch1450-1600 cm⁻¹Minor shiftsIndicates the phenyl group is not directly involved in coordination.
Metal-Oxygen (M-O) Stretch400-600 cm⁻¹Appears in complex spectrumDirect evidence of the formation of a coordinate bond between the metal and the ligand's oxygen atoms. kpi.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of this compound in solution, providing detailed information about its proton, carbon, and fluorine environments.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are used to confirm the molecular structure of the ligand. The keto-enol tautomerism characteristic of β-diketones is often observable in NMR spectra. preprints.org

In the ¹H NMR spectrum, distinct signals are observed for the protons of the phenyl ring, the methylene (B1212753) (-CH₂-) group, and the methine (-CH=) proton in the enol form. The aromatic protons typically appear as a multiplet in the downfield region (around 7.4-8.0 ppm). The methylene protons of the keto form give a singlet, while the methine proton of the enol form appears as a singlet further downfield, with its integration corresponding to the proportion of the enol tautomer.

The ¹³C NMR spectrum provides complementary information. rsc.org It shows characteristic signals for the carbonyl carbons, the carbons of the phenyl ring, the methylene carbon, and the carbons of the difluoromethyl group. The chemical shifts of the carbonyl carbons are particularly sensitive to the tautomeric form.

| ¹H NMR Data for this compound (Keto-Enol Mixture) | | :--- | Chemical Shift (δ, ppm) | Multiplicity | Assignment | | Phenyl Protons | ~7.4 - 8.0 | Multiplet (m) | C₆H₅- | | Enol Methine Proton | ~6.0 - 6.5 | Singlet (s) | -CO-CH=C(OH)- | | Keto Methylene Protons | ~4.0 - 4.5 | Singlet (s) | -CO-CH₂-CO- | | Difluoromethyl Proton | ~6.0 | Triplet (t) | -CO-CHF₂ |

| ¹³C NMR Data for this compound | | :--- | Chemical Shift (δ, ppm) | Assignment | | Carbonyl Carbons | ~185 - 195 | C=O | | Phenyl Carbons | ~128 - 135 | C₆H₅- | | Difluoromethyl Carbon | ~110 - 115 (triplet due to ¹JCF) | CHF₂ | | Methylene Carbon | ~45 - 55 | -CH₂- |

Note: Actual chemical shifts can vary depending on the solvent and the specific keto-enol equilibrium.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for probing the fluorine atoms in the molecule. wikipedia.orgnih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. huji.ac.ilslideshare.net

For this compound, the ¹⁹F NMR spectrum typically shows a doublet, which arises from the coupling between the two fluorine nuclei and the adjacent methine proton (a ²JHF coupling). The chemical shift of the fluorine signal provides information about the electronic environment around the difluoromethyl group. nih.gov The magnitude of the hydrogen-fluorine coupling constant (²JHF) is typically around 50-60 Hz. wikipedia.org This technique is exceptionally useful for confirming the presence and integrity of the -CHF₂ moiety within the ligand and its complexes.

NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. researchgate.net For this compound, NMR is primarily used to investigate the keto-enol tautomerism, which is a form of conformational change. preprints.org The relative integrals of the signals corresponding to the keto and enol forms in the ¹H NMR spectrum can be used to determine the equilibrium constant for the tautomerization process.

Factors such as solvent polarity and temperature can significantly influence this equilibrium. soton.ac.uk In non-polar solvents, the enol form is often stabilized by an intramolecular hydrogen bond, whereas polar solvents can stabilize the more polar keto form. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study through-space interactions and provide further details on the predominant conformation and the spatial arrangement of different parts of the molecule. mdpi.com

X-ray Diffraction Studies of Complexes

Studies on complexes of this compound with metals like cadmium(II) and terbium(III) have been conducted to elucidate their crystal structures. researchgate.netbiocrick.com These analyses confirm that the ligand acts as a bidentate chelating agent, coordinating to the metal ion through its two oxygen atoms. The data obtained from X-ray diffraction are crucial for understanding the steric and electronic effects that govern the formation and stability of these coordination compounds.

X-ray diffraction studies are essential for determining the coordination number and geometry around the central metal ion. nih.gov For instance, in a cadmium(II) complex also containing a 1,10-phenanthroline (B135089) (phen) ligand, the single-crystal structure revealed a coordination number of six for the Cd(II) ion. researchgate.net

The geometry is typically distorted octahedral, with the coordination sphere comprising four oxygen atoms from two bidentate 4,4-difluoro-1-phenyl-1,3-butandionate ligands and two nitrogen atoms from the ancillary phenanthroline ligand. researchgate.net The precise bond lengths and angles determined from the crystal structure provide insight into the nature of the metal-ligand bonding and any steric constraints within the molecule. This information is vital for correlating the structure of the complex with its observed properties, such as photoluminescence. biocrick.com

Structural Parameter Description Significance
Metal-Oxygen (M-O) Bond LengthsThe distances between the central metal ion and the coordinating oxygen atoms of the ligand.Indicates the strength of the coordinate bond.
Coordination NumberThe number of atoms directly bonded to the central metal ion.Defines the primary coordination sphere of the metal.
Coordination GeometryThe spatial arrangement of the ligands around the central metal ion (e.g., octahedral, tetrahedral).Determines the overall shape of the complex and influences its chemical and physical properties. kpi.ua
Bite Angle (O-M-O)The angle formed by the two coordinating oxygen atoms and the metal ion within a single chelate ring.Provides information on the steric strain within the chelate ring.

Intermolecular Interactions (e.g., Halogen Bonds)

A study on a cadmium(II) coordination compound, [Cd(phen)(dfpb)₂] (where phen is 1,10-phenanthroline), revealed the significant role of specific intermolecular forces. researchgate.net The self-assembly process in this complex is directed by a combination of C–H···F–C interactions and π–π stacking. researchgate.net The C–H···F–C contacts can be considered a form of hydrogen bonding, where the fluorine atoms of the difluoroacetyl group act as acceptors. Simultaneously, the aromatic rings of the phenyl group on the dfpb ligand and the phenanthroline co-ligand engage in π–π stacking, further stabilizing the crystal lattice. researchgate.net These weak, directional interactions are crucial in controlling the supramolecular features of such complexes. researchgate.net

Photoluminescence Spectroscopy of Lanthanide Complexes

Complexes of this compound with lanthanide ions, particularly Europium(III), are of significant interest due to their intense luminescence properties. nih.govmdpi.com The f–f electronic transitions of lanthanide ions are parity-forbidden (Laporte-forbidden), resulting in very low absorption coefficients. nih.govmdpi.com To overcome this, the ion is chelated by organic ligands that possess strong absorption in the UV-visible region. This arrangement facilitates an efficient energy transfer from the ligand to the metal center, a mechanism known as the "antenna effect." mdpi.commdpi.com The fluorinated β-diketone ligand, this compound, serves as an effective antenna, absorbing light and sensitizing the characteristic emission of the lanthanide ion. nih.govmdpi.com

The process of ligand-sensitized emission in lanthanide complexes of this compound follows a well-established pathway. First, the β-diketonate ligand absorbs photons, promoting it to an excited singlet state (S₁). Through a rapid process called intersystem crossing, the energy is transferred to the ligand's triplet state (T₁). This triplet state must have a suitable energy level—higher than the emissive resonance level of the lanthanide ion but low enough to prevent back energy transfer—to efficiently transfer its energy to the central metal ion. acs.orgpolyu.edu.hk

For Europium(III) complexes, this energy transfer excites the Eu³⁺ ion to its ⁵D₀ emissive level. mdpi.comnih.gov The subsequent relaxation of the ion results in its characteristic luminescence, which consists of sharp, narrow emission bands corresponding to the ⁵D₀ → ⁷Fⱼ (where J = 0, 1, 2, 3, 4) transitions. mdpi.comnih.gov

The excitation spectra of these complexes, monitored at the Eu³⁺ emission wavelength (typically the hypersensitive ⁵D₀ → ⁷F₂ transition at ~612-617 nm), exhibit a broad band that mirrors the ligand's absorption profile. nih.govmdpi.com This is direct evidence of the ligand-to-metal energy transfer. The emission spectra are dominated by the sharp transitions of the Eu³⁺ ion, with the ⁵D₀ → ⁷F₂ transition usually being the most intense, leading to a bright red emission. nih.govmdpi.com The presence of a single, weak ⁵D₀ → ⁷F₀ peak in the spectrum indicates that the Eu³⁺ ions occupy a single, low-symmetry coordination environment within the complex. mdpi.com

In Eu(III) β-diketonate complexes, these photophysical parameters are highly dependent on the coordination environment, including the nature of the primary β-diketonate ligand and any ancillary ligands (like 1,10-phenanthroline) present in the coordination sphere. nih.gov Ancillary ligands can displace solvent molecules (such as water) that are coordinated to the metal ion. This is crucial because the O-H oscillators of water molecules are effective quenchers of the Eu³⁺ excited state through non-radiative decay pathways, which would lower the lifetime and quantum yield. The inclusion of a secondary ligand like 1,10-phenanthroline can lead to a significant enhancement in luminescence efficiency. nih.gov

The table below presents photophysical data for several representative Eu(III) β-diketonate complexes, illustrating typical values for lifetimes and quantum yields.

Table 1: Photophysical Data for Selected Eu(III) β-Diketone Complexes

ComplexLifetime (τ) (ms)Quantum Yield (Φ or η) (%)Reference
Eu(TNPD)₃·Phen0.6525.3 nih.gov
Eu(TNPD)₃·Bipy0.4315.1 nih.gov
Eu(TNPD)₃0.319.8 nih.gov
[Eu(hth)₃(tppo)₂]Not Specified66 nih.gov
Polyurethane-Europium Material0.780Not Specified mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectroscopy is a fundamental technique for characterizing this compound and its metal complexes. The spectra provide insight into the electronic transitions that enable the ligand to function as an antenna in lanthanide luminescence.

The absorption spectrum of a lanthanide complex is typically dominated by the intense absorption bands of the organic ligands, as the f-f transitions of the lanthanide ion itself are extremely weak. mdpi.com For complexes involving fluorinated β-diketones like this compound, the spectrum generally shows a strong absorption band in the UV region, often between 300 and 400 nm. nih.gov This band is attributed to the π-π* electronic transitions within the conjugated system of the β-diketonate ligand. mdpi.com An additional absorption band may be observed at shorter wavelengths (around 250 nm), corresponding to electronic transitions within the phenyl moiety of the ligand. mdpi.com The position and intensity of these bands confirm the light-harvesting capability of the ligand, which is the first step in the sensitized emission process.

Thermogravimetric Analysis (TG-DTG)

Thermogravimetric analysis (TGA) and its derivative (DTG) are used to evaluate the thermal stability of metal complexes of this compound. This is particularly important for applications that require the material to withstand high temperatures, such as in organic light-emitting devices (OLEDs). mdpi.com

TGA measures the change in mass of a sample as a function of temperature. The resulting curve provides information about decomposition temperatures, the stability of intermediates, and the composition of the final residue. Studies on various lanthanide and other metal complexes with fluorinated β-diketone ligands demonstrate that they generally possess good thermal stability. acs.orgmdpi.comresearchgate.net

For example, lanthanide complexes with the related ligand 4,4,4-trifluoro-1-phenyl-1,3-butanedione (Btfa) have been shown to be stable up to 120°C. researchgate.net The thermal stability of such complexes often proceeds in distinct steps, which may correspond to the loss of coordinated water or ancillary ligands, followed by the decomposition of the primary β-diketonate ligands at higher temperatures. acs.orgresearchgate.net The fluorination of the β-diketone ligand can also influence the volatility of the complex, a key property for precursors used in chemical vapor deposition (CVD) processes. mdpi.comusd.edu TGA curves for related fluorinated palladium β-diketonates show a one-step mass loss, indicating excellent thermal stability and volatility suitable for such applications. mdpi.com

Table 2: Compound Names and Abbreviations

Abbreviation/NameFull Chemical Name
DPBD / dfpbThis compound
phen1,10-Phenanthroline
Bipy2,2'-Bipyridine
Btfa4,4,4-Trifluoro-1-phenyl-1,3-butanedione
hth4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione
tppoTriphenylphosphine oxide
TNPD1-(4-tert-Butylphenyl)-3-(2-naphthyl)-propane-1,3-dione
EuEuropium
GdGadolinium
CdCadmium
PdPalladium

Advanced Applications of 4,4 Difluoro 1 Phenylbutane 1,3 Dione in Functional Materials

Luminescent Materials and Display Devices

Complexes formed between 4,4-Difluoro-1-phenylbutane-1,3-dione and lanthanide ions are of significant interest for their luminescent properties. The diketone ligand is particularly effective at sensitizing the emission of these ions, a process critical for applications in lighting and display technologies. A product catalog notes that this compound (abbreviated as DPBD) can be used to form complexes with europium (Eu) and gadolinium (Gd), such as Eu(DPBD)3·H2O and Gd(DPBD)3·(H2O)2. sigmaaldrich.com

Design of Green Light Emitting Tb(III) Complexes

Terbium(III) ions are well-known for their characteristic and bright green luminescence, which is highly desirable for applications in organic light-emitting devices (OLEDs). However, direct excitation of the Tb(III) ion is inefficient. To overcome this, organic ligands like β-diketones are used to act as sensitizers. Research into related systems has shown that ligands can effectively sensitize Tb(III) ions. nih.gov The use of fluorinated β-diketones is a common strategy to enhance the luminescence of these complexes. Ternary complexes of terbium have been successfully prepared using a combination of β-diketonates and other sensitizing ligands, leading to materials that are highly luminescent in both powder form and when incorporated into polymer matrices. acs.org Specifically, a complex involving a novel bis-pyrazole ligand was identified as a promising green luminescent material for OLEDs due to its ability to effectively sensitize the Tb(III) ion. nih.gov

Development of Mixed-Metal Lanthanide Luminescent Systems

There is growing interest in creating molecular assemblies that contain more than one type of lanthanide ion to study and exploit energy transfer events between them. oaepublish.com The development of dinuclear or polynuclear complexes allows for the precise spatial arrangement of different lanthanide ions. For instance, researchers have successfully synthesized triple-stranded dinuclear lanthanide complexes using bis-β-diketonate ligands, which bridge two lanthanide ions such as Eu³⁺, Gd³⁺, and Tb³⁺. acs.orgnih.gov These rigid structures provide an ideal platform for investigating intramolecular energy transfer. acs.org Studies on such systems have revealed the potential for processes like cooperative sensitization and upconversion, where energy is transferred between different metal centers, such as from Yb³⁺ to Eu³⁺. oaepublish.com

Role in Energy Transfer Processes in Lanthanide Complexes

The luminescence of lanthanide complexes featuring β-diketonate ligands is governed by a mechanism known as the "antenna effect," or intramolecular energy transfer. oaepublish.comnih.gov In this process, the organic ligand, which has a strong light-absorbing capability (a high molar extinction coefficient), absorbs excitation energy, typically in the UV range. nih.gov After absorption, the ligand is promoted to an excited singlet state (S1). It then rapidly undergoes a process called intersystem crossing to a lower-energy triplet state (T1). nih.gov

Sensors and Diagnostic Applications

While fluorinated β-diketones are a versatile class of compounds, the specific application of this compound in the development of chemical sensors and diagnostic tools is not extensively documented in available research. Related molecular structures, such as phosphine (B1218219) oxide β-diketones, have been explored for their potential in detecting various compounds. preprints.org The parent, non-fluorinated compound, 1-phenylbutane-1,3-dione, is described generally as a biochemical reagent for life science research, but without specific sensor applications noted. abmole.com

Precursors for Chemical Vapor Deposition (CVD) Techniques

Chemical Vapor Deposition (CVD) is a technique used to create high-quality thin solid films on a substrate through the chemical reaction of vapor-phase precursors. A variant of this, Metal-Organic Chemical Vapor Deposition (MOCVD), utilizes metal-organic compounds as precursors. wikipedia.org For a compound to be an effective MOCVD precursor, it must possess suitable volatility and thermal stability to be transported in the gas phase to the substrate without decomposing prematurely.

Metal β-diketonate complexes are a well-established class of MOCVD precursors. wikipedia.org Their volatility can be enhanced by the introduction of fluorine atoms into the ligand structure. Although specific studies detailing the use of this compound complexes as CVD precursors were not identified, their inherent properties make them strong candidates for this purpose. The stability and volatility of metal complexes derived from this ligand are advantageous for depositing thin films of metal oxides or pure metals for applications in microelectronics and other advanced technologies.

Organoboron Complexes with Optoelectronic Properties

Four-coordinate organoboron complexes have emerged as a significant class of materials with attractive photophysical properties for optoelectronic applications. researchgate.net These compounds, which feature a boron atom chelated by a π-conjugated ligand, are investigated for use as emitters in OLEDs, as well as in photoresponsive and sensory materials. researchgate.net The specific substituents on the chelating ligand play a crucial role in determining the emission color and quantum yield of the resulting boron complex. researchgate.netnih.gov

Research has shown that organoboron complexes with various anionic chelating ligands can produce highly efficient blue to green light emission. nih.gov While β-diketones are a well-known class of chelating ligands, their combination with boron to form optoelectronic materials using this compound is not specifically detailed in the available literature. However, the established success of other chelating ligands in creating highly emissive boron complexes suggests that this compound is a promising candidate ligand for developing novel organoboron materials with tailored optoelectronic properties.

Interactive Data Table: Applications of this compound

Application AreaMaterial TypeRole of this compoundKey Findings
Luminescent Materials Lanthanide Complexes (e.g., Tb(III), Eu(III))Sensitizing "antenna" ligandForms complexes that enable efficient energy transfer to the lanthanide ion, leading to bright, characteristic emission. sigmaaldrich.comnih.gov
Display Devices Green Emitters for OLEDsLigand for Tb(III) ionsFluorinated β-diketonates are a key class of ligands for creating highly luminescent green-emitting materials. nih.gov
Mixed-Metal Systems Dinuclear Lanthanide ComplexesBridging or chelating ligandFacilitates the creation of multi-metal assemblies to study intramolecular energy transfer between different lanthanide ions. acs.orgnih.gov
CVD Precursors Metal-Organic ComplexesVolatile metal source (potential)As a fluorinated β-diketone, it can form volatile and stable metal complexes suitable for MOCVD processes.
Optoelectronics Organoboron ComplexesChelating ligand (potential)Represents a candidate for creating novel four-coordinate organoboron emitters with tailored photophysical properties. researchgate.netnih.gov

Theoretical and Computational Investigations on 4,4 Difluoro 1 Phenylbutane 1,3 Dione

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing valuable insights into the electronic structure and properties of molecules. For fluorinated β-diketones like 4,4-Difluoro-1-phenylbutane-1,3-dione, DFT calculations are instrumental in understanding their behavior at a molecular level.

Mechanistic Insights into Organic Reactions

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in the literature, general principles derived from related β-diketones can be applied. The presence of the electron-withdrawing difluoromethyl group is expected to increase the acidity of the methylene (B1212753) protons, facilitating enolate formation. This enhanced acidity makes the compound a versatile precursor in various condensation reactions. mdpi.com

DFT calculations on similar β-diketone systems have been used to elucidate the pathways of reactions such as Knoevenagel condensations and Michael additions. These studies typically involve mapping the potential energy surface to identify transition states and intermediates, thereby providing a detailed understanding of the reaction kinetics and thermodynamics. For this compound, DFT could be employed to predict the regioselectivity and stereoselectivity of its reactions, offering guidance for synthetic applications.

Conformational Analysis and Stereoselectivity

For this compound, DFT calculations would be essential to determine the relative energies of its various conformers. These calculations can help predict the most stable conformations in different environments, which is crucial for understanding its reactivity and potential as a ligand in coordination chemistry. The stereoselectivity of reactions involving this compound, such as asymmetric reductions or cycloadditions, could also be rationalized and predicted using DFT models that incorporate chiral catalysts or auxiliaries. mdpi.comrsc.org

Tautomeric Equilibria and Solvent Effects in Fluorinated β-Diketones

β-Diketones are well-known to exist as a mixture of keto and enol tautomers. The position of this equilibrium is highly sensitive to the molecular structure and the surrounding environment. In the case of 1-phenylbutane-1,3-dione, the enol form is generally favored due to the formation of a stable intramolecular hydrogen bond and an extended conjugated system. stackexchange.comyoutube.com

For this compound, two primary enol tautomers are possible, arising from the enolization of either the carbonyl group adjacent to the phenyl ring or the one adjacent to the difluoromethyl group. The electron-withdrawing nature of the difluoromethyl group is expected to influence the acidity of the neighboring protons and the stability of the resulting enol forms.

The equilibrium between these tautomers is also significantly affected by the solvent. missouri.educdnsciencepub.com In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is typically more stable. In contrast, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the solute, which can shift the equilibrium towards the keto form or a different enol tautomer. missouri.edu DFT calculations, incorporating continuum solvent models, are invaluable for predicting these solvent effects on the tautomeric populations. nih.gov

Table 1: General Solvent Effects on Keto-Enol Equilibria of β-Diketones

Solvent PolarityPredominant Tautomer (General Trend)Rationale
Nonpolar (e.g., Cyclohexane)EnolStabilization through intramolecular hydrogen bonding.
Polar Aprotic (e.g., DMSO)Can favor either keto or enolThe solvent's ability to act as a hydrogen bond acceptor can stabilize the enol form. missouri.edu
Polar Protic (e.g., Water, Methanol)KetoDisruption of intramolecular hydrogen bonds by the solvent, which solvates the more polar keto form more effectively. missouri.educdnsciencepub.com

This table presents generalized trends for β-diketones based on available literature. Specific data for this compound would require dedicated experimental and computational studies.

Electronic Structure and Spectroscopic Property Predictions

The electronic structure of this compound, as with other fluorinated β-diketones, can be effectively modeled using DFT. These calculations provide information on the distribution of electron density, the energies of molecular orbitals (such as the HOMO and LUMO), and other electronic properties. The presence of the difluoromethyl group is expected to lower the energy of the LUMO, potentially affecting the compound's electronic absorption spectrum and its reactivity as an electron acceptor.

DFT calculations are also widely used to predict spectroscopic properties, which can then be compared with experimental data for structural validation. nih.gov For this compound, theoretical predictions of its ¹H, ¹³C, and ¹⁹F NMR chemical shifts, as well as its infrared (IR) vibrational frequencies, can be calculated. nih.gov Discrepancies between calculated and experimental spectra can often be explained by considering the presence of different tautomers or conformers in solution.

Table 2: Available Spectroscopic Data for this compound

Spectrum TypeData AvailabilitySource
¹⁹F NMRAvailablePubChem nih.gov
Vapor Phase IRAvailablePubChem nih.gov

This table indicates the availability of experimental spectroscopic data in public repositories. A detailed comparison with theoretically predicted spectra would require specific computational studies.

Role of 4,4 Difluoro 1 Phenylbutane 1,3 Dione in Medicinal Chemistry Precursor Synthesis

Building Block for Cyclooxygenase-2 (COX-2) Inhibitor Analogues (e.g., Celecoxib)

The 1,3-dione structure is a classic synthon for the creation of pyrazole (B372694) rings, which form the core of many pharmaceutical agents. mdpi.com A prominent example is the selective COX-2 inhibitor, Celecoxib. The synthesis of Celecoxib and its analogues typically involves the cyclocondensation of a 1,3-dione with an appropriate hydrazine (B178648) derivative. mdpi.comgoogle.com In the case of Celecoxib, a trifluoromethyl-containing dione (B5365651) is used. google.com

By analogy, 4,4-Difluoro-1-phenylbutane-1,3-dione is a key starting material for synthesizing difluorinated analogues of Celecoxib. The reaction of this dione with 4-sulfonamidophenylhydrazine would lead to the formation of a pyrazole ring bearing a difluoromethyl group instead of a trifluoromethyl group. This substitution allows medicinal chemists to fine-tune the electronic and metabolic properties of the resulting inhibitor. The search for new COX-2 inhibitors with improved efficacy and reduced side effects is an ongoing area of research, and the creation of such analogues is a critical strategy. nih.govnih.govresearchgate.net Designing novel hybrid agents that combine the COX-2 inhibitory scaffold with other pharmacophores, such as a 5-lipoxygenase (5-LOX) inhibitor, has also been explored to develop potent anti-inflammatory drugs. nih.gov

Precursor for α,α-Difluoro-β-amino Ketones

The α,α-difluoro-β-amino ketone motif is a significant building block in drug discovery, appearing in lead structures for inhibitors of enzymes like caspases, HIV-1 protease, and human plasma renin. nih.gov The synthesis of these structures often relies on the addition of a difluoroenolate nucleophile to an imine, a variant of the Mannich reaction. nih.govresearchgate.net

This compound can serve as a precursor to the necessary difluoroenolate. Under basic conditions, the dione can be selectively deprotonated to generate a reactive enolate intermediate. This nucleophile can then be added to a pre-formed or in situ generated imine to construct the target α,α-difluoro-β-amino ketone. This method provides access to a class of compounds that are otherwise challenging to synthesize. nih.govrsc.org The resulting β-amino ketones are not only valuable as final drug candidates but also as intermediates for the synthesis of more complex molecules, including chiral β,β-difluoro-α-amino acids, which are vital for creating novel peptides and other bioactive compounds. nih.govorganic-chemistry.org

Synthesis of Bioactive Heterocycles (e.g., Pyrazole, Thiophene (B33073) Derivatives with Reported Biological Activity)

The versatility of the 1,3-dicarbonyl moiety in this compound makes it a powerful tool for heterocyclic synthesis.

Pyrazole Derivatives: The most direct application is the Knorr pyrazole synthesis, where the dione undergoes cyclocondensation with hydrazine or its substituted derivatives. mdpi.com This reaction is highly efficient and provides a straightforward route to 1,3,5-substituted pyrazoles containing a difluoromethyl group. Fluorinated pyrazoles are a class of compounds with a broad spectrum of reported biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. researchgate.netnih.govdoaj.orgnih.govresearchgate.net The introduction of the difluoromethyl group from the precursor can enhance these activities. ias.ac.in For instance, certain fluorinated pyrazole aldehydes have demonstrated significant antifungal activity against various phytopathogenic fungi. nih.gov

Thiophene Derivatives: The Gewald reaction, a multicomponent reaction, is a common method for synthesizing substituted thiophenes. This reaction typically involves a ketone or β-ketoester, elemental sulfur, and an activated nitrile. As a 1,3-dicarbonyl compound, this compound can be utilized as the ketone component in Gewald-type syntheses. This would lead to the formation of aminothiophenes functionalized with both a phenyl group and a difluoroacetyl group, providing a scaffold for further chemical elaboration. Bioactive thiophene derivatives have been developed using multicomponent reactions, showing potential as antibacterial and antifungal agents. nih.gov

Table 1: Bioactive Heterocycles Derived from 1,3-Dione Precursors
Heterocycle ClassGeneral Synthetic MethodKey Precursor MoietyReported Biological Activities of AnaloguesReference
PyrazolesCyclocondensation with Hydrazines (Knorr Synthesis)This compoundAnti-inflammatory, Antifungal, Antibacterial, Anticancer mdpi.comnih.govresearchgate.net
ThiophenesMulticomponent Reactions (e.g., Gewald Reaction)1,3-DioneAntibacterial, Antifungal nih.gov

Impact of Fluorination on Bioactivity and Pharmaceutical Applications

The introduction of fluorine, and specifically a difluoromethyl (CHF₂) group, via precursors like this compound has a profound and multifaceted impact on the properties of a drug candidate. tandfonline.comresearchgate.net This strategy is intentionally employed in drug design to overcome common challenges in medicinal chemistry. nih.gov

Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. tandfonline.comnih.gov Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation, thereby increasing the drug's half-life and bioavailability. wikipedia.org

Lipophilicity and Permeability: Fluorine is highly lipophilic, and its incorporation can increase a molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. nih.govwikipedia.orgbenthamscience.com This can lead to improved absorption and distribution of the drug.

Binding Affinity: The high electronegativity of fluorine allows it to form favorable electrostatic interactions, hydrogen bonds, and dipole-dipole interactions with amino acid residues in the target protein's binding pocket. This can lead to a significant increase in binding affinity and potency. tandfonline.combenthamscience.com

pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. nih.gov This modulation can be crucial for optimizing a drug's ionization state at physiological pH, which affects its solubility, permeability, and target engagement.

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that fits more precisely into the target's active site.

Table 2: Influence of Fluorine Substitution on Pharmaceutical Properties
PropertyEffect of FluorinationMechanism/ReasonReference
Metabolic StabilityIncreasedHigh strength of the C-F bond resists enzymatic cleavage. tandfonline.comnih.gov
LipophilicityIncreasedThe C-F bond is more hydrophobic than the C-H bond. wikipedia.orgbenthamscience.com
Binding AffinityOften IncreasedFormation of favorable electrostatic and hydrogen bond interactions. tandfonline.com
Acidity/Basicity (pKa)AlteredStrong inductive electron-withdrawing effect. nih.gov
BioavailabilityOften ImprovedCombined result of enhanced metabolic stability and membrane permeability. chimia.ch

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

The primary route for synthesizing fluorinated β-diketones, including 4,4-Difluoro-1-phenylbutane-1,3-dione, has traditionally been the Claisen condensation. nih.gov This method involves the reaction of a ketone with an ester in the presence of a strong base. For instance, this compound can be prepared by reacting acetophenone (B1666503) with methyl-difluoroacetate.

However, future research is trending towards the development of more efficient, sustainable, and versatile synthetic strategies. The exploration of alternative methodologies such as the hydration of alkynones and decarboxylative coupling reactions presents promising avenues. nih.gov Additionally, direct fluorination techniques, which introduce fluorine atoms into a pre-existing β-diketone backbone, are being refined to allow for more selective and controlled synthesis. researchgate.net The development of "green" synthetic routes, which minimize the use of hazardous reagents and solvents and improve atom economy, is a critical goal for the environmentally conscious production of this and similar fluorinated compounds.

Development of Advanced Coordination Compounds

As a β-diketone, this compound is an exceptional ligand for forming stable complexes with a wide range of metal ions. The introduction of fluorine atoms enhances the acidity of the ligand and the volatility and solubility of its metal complexes. nih.gov Research has demonstrated its use in forming luminescent complexes with lanthanide ions like Europium (Eu³⁺). nih.gov

The future in this area lies in the design and synthesis of more sophisticated coordination compounds. This includes the creation of heterometallic complexes, which incorporate two or more different metal ions within a single molecular architecture. nih.govmdpi.com Such compounds are of interest for their potential applications in catalysis and as multifunctional materials. nih.gov Furthermore, the strategic use of ancillary ligands, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridine, in conjunction with this compound can fine-tune the photophysical and electronic properties of the resulting metal complexes. nih.govresearchgate.net The development of water-soluble luminescent complexes is another key research direction, with potential applications in biological imaging and diagnostics. researchgate.net

Expansion into New Material Science Applications

The luminescent properties of lanthanide complexes derived from this compound and its analogues have positioned them as promising materials for various applications. A significant area of development is in Organic Light-Emitting Diodes (OLEDs). Europium complexes with β-diketonate ligands are particularly valued for their ability to produce pure and efficient red light, a crucial component for full-color displays and white lighting. nih.govelsevierpure.compolyu.edu.hk Research has shown that OLEDs fabricated using such complexes can achieve high brightness and efficiency. elsevierpure.compolyu.edu.hknih.gov

Beyond OLEDs, there is a growing interest in expanding the application of these materials. The unique properties of fluorinated β-diketonate complexes make them suitable for use in chemical sensors, where changes in luminescence can signal the presence of specific analytes. nih.govmdpi.com There is also potential for their use in catalysis and as precursors for the chemical vapor deposition of metal-containing thin films. rsc.orgmdpi.com The development of cross-linked luminescent polymers incorporating these complexes could lead to novel self-healing and flexible optical materials. nih.gov

Further Elucidation of Structure-Activity Relationships in Bioactive Analogues

The β-diketone scaffold is a common feature in many biologically active compounds. mdpi.comresearchgate.net Derivatives of 1,3-diketones, such as pyrazoles, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. mdpi.comnih.govnih.gov The synthesis of these pyrazole (B372694) derivatives often involves the cyclocondensation reaction between a 1,3-diketone and a hydrazine (B178648) derivative. mdpi.comnih.gov

A key area for future research is the detailed investigation of the structure-activity relationship (SAR) of bioactive analogues derived from this compound. By systematically modifying the structure of the parent compound—for example, by altering the substituents on the phenyl ring or by creating different heterocyclic derivatives—researchers can identify the key molecular features responsible for their biological effects. nih.gov Understanding these relationships is crucial for the rational design of new therapeutic agents with enhanced potency and selectivity. mdpi.comresearchgate.net Studies have shown that even small structural changes can significantly impact the cytotoxicity and pharmacological profile of these compounds. researchgate.netbanglajol.info

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for understanding and predicting the properties of molecules like this compound and its derivatives. Methods such as Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) are increasingly being used to model the structure, stability, and reactivity of these compounds. rsc.org

Future research will likely see an increased reliance on advanced computational modeling for the predictive design of new molecules with tailored properties. For instance, computational methods can be used to predict the electronic structure and luminescent properties of novel coordination compounds, guiding synthetic efforts towards the most promising candidates. acs.orgclemson.eduyoutube.com In the context of materials science, modeling can help in understanding the intermolecular interactions that govern crystal packing and thin-film morphology, which are crucial for the performance of devices like OLEDs. mdpi.comdntb.gov.ua For bioactive analogues, computational docking and quantitative structure-activity relationship (QSAR) studies can predict the biological activity of new derivatives, accelerating the discovery of new drug candidates. nih.gov The synergy between computational prediction and experimental validation will be instrumental in advancing the science of this compound and its applications.

Q & A

Q. What are the recommended synthetic methodologies for 4,4-Difluoro-1-phenylbutane-1,3-dione, and how do reaction conditions influence yield?

The synthesis of fluorinated diketones like this compound typically employs Claisen condensation or fluorination of pre-existing diketones. For example, trifluoromethylated analogs (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione) are synthesized via radical additions of 1,3-dicarbonyl compounds to alkenes using manganese(III) acetate as an oxidant . Key variables include:

  • Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may degrade thermally sensitive intermediates.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates.
  • Purification : Column chromatography with silica gel or recrystallization in ethanol/water mixtures is critical for isolating high-purity products (>95%) .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

  • NMR : 19F^{19}\text{F} NMR is essential for confirming fluorination patterns. The two equivalent fluorine atoms at the 4-position produce a singlet at δ -110 to -120 ppm. 1H^{1}\text{H} NMR resolves the diketone protons (δ 2.8–3.2 ppm for CH2_2) and aromatic protons (δ 7.4–7.8 ppm) .
  • X-ray crystallography : Crystallization from ethyl acetate/hexane mixtures yields monoclinic crystals. Fluorine’s electronegativity necessitates high-resolution data collection to mitigate electron density challenges .

Advanced Research Questions

Q. How does fluorination at the 4-position influence the compound’s reactivity in nucleophilic additions or cyclocondensation reactions?

The electron-withdrawing effect of fluorine atoms increases the electrophilicity of the diketone carbonyl groups, accelerating nucleophilic attacks (e.g., enamine formation). Comparative studies with non-fluorinated analogs (e.g., 1-phenylbutane-1,3-dione) show:

  • Reaction kinetics : Fluorinated derivatives exhibit 2–3× faster reaction rates with amines due to enhanced carbonyl polarization.
  • Steric effects : Fluorine’s small atomic radius minimizes steric hindrance, enabling regioselective functionalization at the 3-position .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated diketones, particularly in enzyme inhibition assays?

Discrepancies often arise from:

  • Purity variations : Trace solvents (e.g., DMF) or unreacted starting materials can inhibit enzymes non-specifically. LC-MS validation of purity (>98%) is recommended .
  • Assay conditions : Buffer pH (e.g., phosphate vs. Tris) affects diketone tautomerization. Control experiments with structurally validated enol/keto forms are critical .

Q. How can factorial design optimize experimental parameters for studying the compound’s photophysical or catalytic properties?

A 2k^k factorial design is effective for multivariable optimization. For example, to study fluorescence quenching:

  • Variables : Solvent polarity, excitation wavelength, and concentration.
  • Response surface analysis : Identifies synergistic effects (e.g., acetonitrile enhances quantum yield by stabilizing excited states) .

Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

  • Disorder in fluorine positions : High-resolution synchrotron data (λ = 0.7 Å) and SHELXL refinement with anisotropic displacement parameters improve accuracy .
  • Thermal motion : Low-temperature data collection (100 K) reduces atomic displacement artifacts.

Methodological Guidelines

  • Synthetic reproducibility : Use freshly distilled solvents and rigorously dry glassware to avoid side reactions with moisture .
  • Data validation : Cross-reference NMR shifts with PubChem CID 67589 and computational models (e.g., Gaussian DFT) .
  • Ethical reporting : Disclose all negative results (e.g., failed catalytic cycles) to inform structure-activity relationship (SAR) studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.